2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride
Overview
Description
2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is a chemical compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
The design of new molecules often considers the influence of steric factors on biological activity .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its normal reactions. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit COX enzymes, which play a crucial role in the metabolism of arachidonic acid to pro-inflammatory mediators . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound may accumulate in specific tissues, depending on its affinity for certain binding proteins and transporters. This distribution pattern can influence the compound’s localization and activity within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may play a role in directing this compound to its subcellular destinations. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with pyrrolidine under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol have similar core structures and applications.
Uniqueness: 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is unique due to its combined pyrrolidine and benzothiazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFWPSLMFCWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586005 | |
Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027643-30-6 | |
Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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